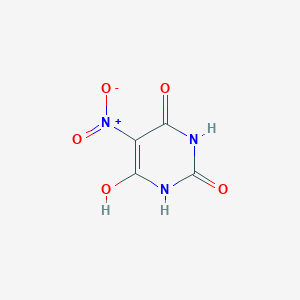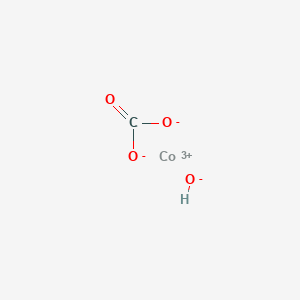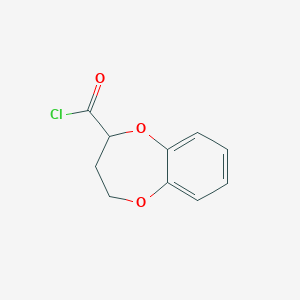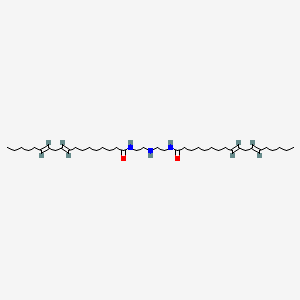
6-Cyano-2-Naphthoesäure
Übersicht
Beschreibung
6-Cyano-2-naphthoic acid is an aromatic carboxylic acid with the chemical formula C12H7NO2 This compound is known for its unique structural properties, which include a cyano group (-CN) attached to the second position of the naphthalene ring and a carboxylic acid group (-COOH) at the sixth position
Wissenschaftliche Forschungsanwendungen
6-Cyano-2-naphthoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It is known that the compound is a superphotoacid , which means it has the ability to donate a proton when excited by light. This property could potentially influence its interaction with its targets.
Biochemical Pathways
It is known that naphthalene and its derivatives can be involved in various biochemical pathways, including those related to the degradation of polycyclic aromatic hydrocarbons .
Result of Action
It is known that naphthalene and its derivatives can have various effects at the molecular and cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Cyano-2-naphthoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-cyano-2-methylnaphthalene using oxidizing agents such as potassium permanganate or sodium dichromate under acidic conditions . Another method includes the hydrolysis of methyl-6-cyano-2-naphthoate in the presence of a strong base like sodium hydroxide .
Industrial Production Methods: Industrial production of 6-Cyano-2-naphthoic acid typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyano-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex aromatic acids.
Reduction: Reduction of the cyano group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate, and other strong oxidizing agents under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products:
Oxidation Products: Higher aromatic acids.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated naphthoic acids.
Vergleich Mit ähnlichen Verbindungen
2-Naphthoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
6-Bromo-2-naphthoic acid: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
6-Hydroxy-2-naphthoic acid: Has a hydroxyl group instead of a cyano group, affecting its solubility and reactivity.
Uniqueness: 6-Cyano-2-naphthoic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Eigenschaften
IUPAC Name |
6-cyanonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBANYHKBTOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498075 | |
| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5159-60-4 | |
| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)



